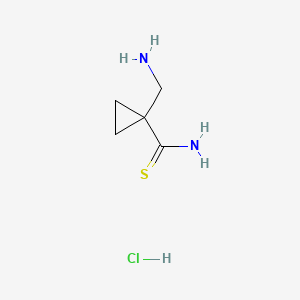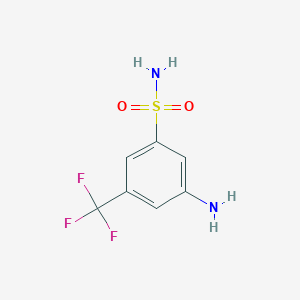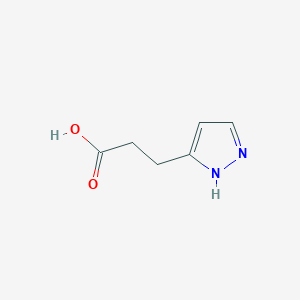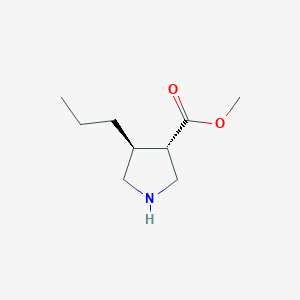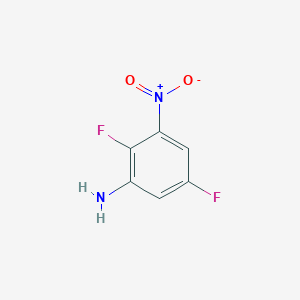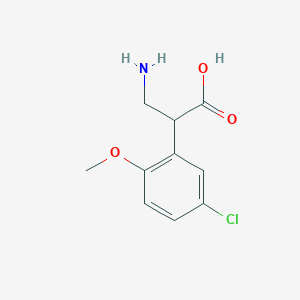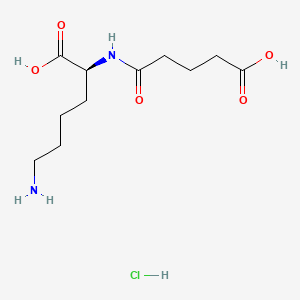
(2S)-6-amino-2-(4-carboxybutanamido)hexanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride is a synthetic amino acid derivative This compound is characterized by the presence of an amino group, a carboxybutanamido group, and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as lysine and succinic anhydride.
Amidation Reaction: The amino group of lysine reacts with succinic anhydride to form an amide bond, resulting in the formation of 6-amino-2-(4-carboxybutanamido)hexanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free amine into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions under controlled conditions. The use of automated reactors and purification systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxybutanamido group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine: A naturally occurring amino acid with a similar structure.
Succinic Acid: A dicarboxylic acid used in the synthesis of the compound.
Glutamic Acid: Another amino acid with similar functional groups.
Uniqueness
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research make it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
C11H21ClN2O5 |
|---|---|
Poids moléculaire |
296.75 g/mol |
Nom IUPAC |
(2S)-6-amino-2-(4-carboxybutanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O5.ClH/c12-7-2-1-4-8(11(17)18)13-9(14)5-3-6-10(15)16;/h8H,1-7,12H2,(H,13,14)(H,15,16)(H,17,18);1H/t8-;/m0./s1 |
Clé InChI |
LKMGETUZLSSALS-QRPNPIFTSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O.Cl |
SMILES canonique |
C(CCN)CC(C(=O)O)NC(=O)CCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


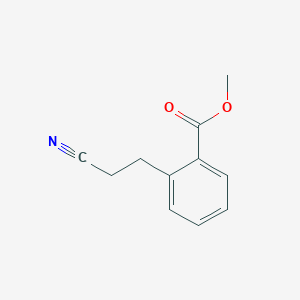
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
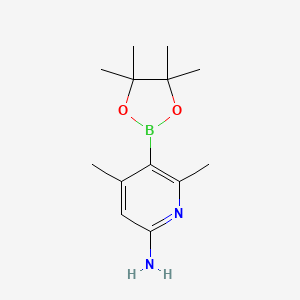
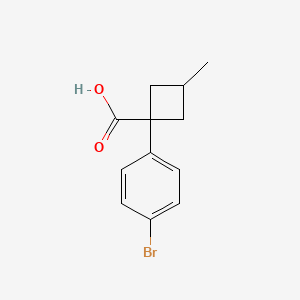
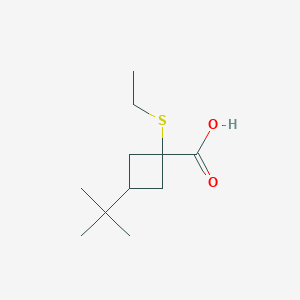

![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)
